

# Technical Support Center: Column Selection for Telmisartan Related Substances

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## Compound of Interest

Compound Name:	6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
CAS No.:	884330-12-5
Cat. No.:	B586175

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This center provides direct answers and troubleshooting guides for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of telmisartan.

## Section 1: FAQs - First Principles of Column Selection

This section addresses the most common initial questions regarding column selection, grounding the choices in the physicochemical properties of telmisartan and regulatory standards.

Q1: What are the officially recommended columns for telmisartan related substances analysis?

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate the use of a C18 stationary phase for the analysis of telmisartan. This corresponds to the USP packing classification L1. While the specific brand of the column is not mandated, the column must meet the system suitability criteria outlined in the respective monograph.<sup>[1]</sup>

Methods developed in the literature frequently utilize well-established C18 columns from various manufacturers.[2][3][4] A common choice for methods aiming to align with the European Pharmacopoeia is the Kromasil C18 column, as it is often used in the development of the monograph method.[1][4][5]

Table 1: Comparison of Typical Pharmacopeial Column & Method Parameters



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Q2: Why is a C18 (L1) column the standard choice for this analysis?

The selection of a C18 column is fundamentally driven by the molecular properties of telmisartan. Telmisartan is a large, non-polar molecule ( $\text{Log } P \approx 6.0$ ), making it highly hydrophobic.[7] In reversed-phase HPLC, the stationary phase (C18 alkyl chains) is non-polar, and the mobile phase is polar (typically a mixture of water/buffer and acetonitrile/methanol).

The primary mechanism of separation is hydrophobic interaction. Telmisartan and its related substances, which often share a similar hydrophobic character, are retained on the C18 column. Elution is achieved by increasing the organic solvent concentration in the mobile phase, which reduces the polarity of the mobile phase and causes the analytes to partition back into it and travel down the column. The subtle differences in the structure of the related substances lead to differential retention times, enabling their separation.[6]

Q3: Can I use a different C18 column than one suggested in a method?

Yes, but with critical caveats. While you can use a different brand of L1 column, you must demonstrate that the alternative column provides equivalent or better chromatographic

performance. This is a key aspect of method validation and transfer. According to USP General Chapter <621> Chromatography, allowable adjustments can be made to the method. However, if you change the column manufacturer, you must verify that the system suitability requirements of the method are still met.

Key parameters to verify include:

- Resolution (Rs): The new column must provide sufficient separation between telmisartan and its critical pair impurities (e.g., Telmisartan Related Compound A, or the positional isomer Impurity B).[9][10]
- Tailing Factor (Tf): The peak symmetry for telmisartan should remain within the acceptable range (typically  $\leq 2.0$ ) to ensure accurate integration.[5]
- Reproducibility (%RSD): The precision of replicate injections for retention time and peak area must be within the method's specified limits.[5]

Different C18 columns can have variations in carbon load, end-capping technology, and base silica purity, which can significantly alter selectivity. Therefore, a full system suitability verification is mandatory.[8]

## Section 2: Troubleshooting Guide - Common Chromatographic Issues

This section provides a systematic approach to resolving common problems encountered during the analysis of telmisartan.

Q4: My telmisartan peak is tailing. What are the common causes and how can I fix it?

Peak tailing for telmisartan is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.

Causality:

- Silanol Interactions: The base silica of the column has residual silanol groups (-Si-OH) which are polar and can be acidic. The basic nitrogen atoms in telmisartan's benzimidazole rings

can interact with these acidic silanols via strong, unwanted ionic interactions. This secondary retention mechanism causes the peak to tail.

- **Mobile Phase pH:** If the mobile phase pH is not sufficiently low, the carboxylic acid on telmisartan can be partially ionized, while the basic nitrogens can be protonated, leading to mixed-mode interactions and poor peak shape.
- **Column Degradation:** Over time, the bonded C18 phase can hydrolyze, especially at extreme pH values, exposing more active silanol sites and worsening the tailing.

#### Troubleshooting Protocol:

- **Verify Mobile Phase pH:** Ensure the buffer is correctly prepared and the final pH is within the optimal range (e.g., pH 2.5-3.5) to keep telmisartan in a single, non-ionized state.[\[5\]](#)
- **Select a High-Purity, End-Capped Column:** Modern columns are made with high-purity silica with fewer metal contaminants and feature advanced end-capping, where residual silanols are chemically bonded with a small silane (like trimethylsilane) to make them inert. This is the most effective way to reduce silanol interactions.
- **Use Mobile Phase Additives:** Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can saturate the active silanol sites, preventing them from interacting with telmisartan.[\[8\]](#)
- **Employ a Guard Column:** A guard column protects the analytical column from strongly retained matrix components and particulates that can damage the column inlet frit and degrade performance.

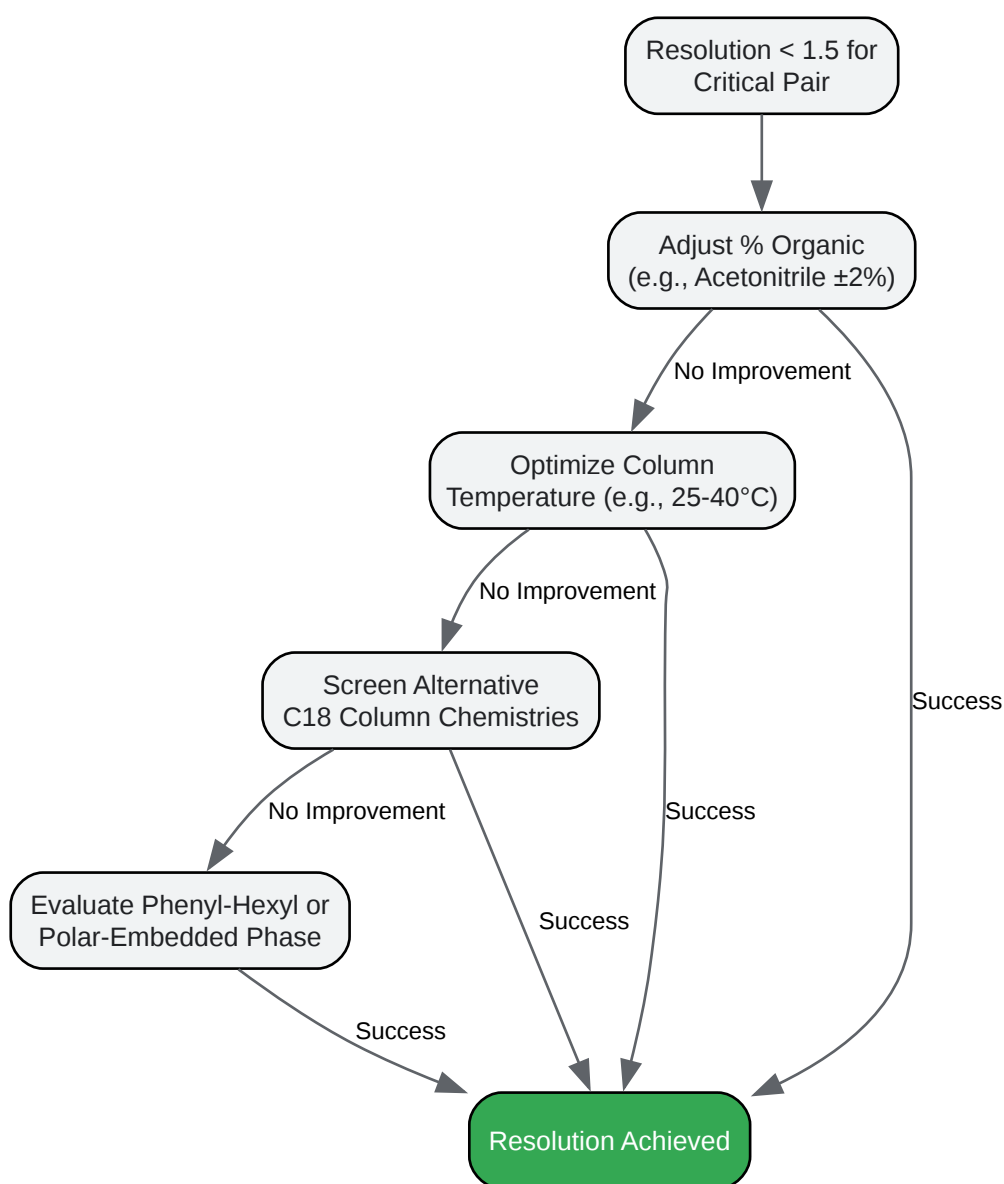
#### Logical Workflow for Troubleshooting Peak Tailing



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Caption: Systematic approach to resolving critical pair separation.

## Section 3: Advanced Column Selection & Method Modernization

For labs looking to improve throughput and efficiency, moving beyond traditional HPLC is essential.

Q7: How can I transfer my HPLC method to a UHPLC system to reduce run time?

Transferring a method from HPLC to UHPLC is a common goal for reducing analysis time and solvent consumption. [9] This is achieved by moving from larger, fully porous particles (e.g., 5  $\mu\text{m}$ ) to smaller, sub-2  $\mu\text{m}$  fully porous or sub-3  $\mu\text{m}$  superficially porous particles (SPP).

The core principle is to maintain the separation selectivity while geometrically scaling the method parameters to the new column dimensions.

Protocol for HPLC to UHPLC Method Transfer:

- Select an Appropriate UHPLC Column: Choose a column with the same stationary phase chemistry (e.g., C18) but with a smaller particle size (e.g., 1.8  $\mu\text{m}$ ) and shorter dimensions (e.g., 2.1 x 50 mm). [9] 2. Scale the Flow Rate: To maintain a similar linear velocity, scale the flow rate (F) based on the column diameters (d):
  - $F_2 = F_1 \times (d_2^2 / d_1^2)$
- Scale the Gradient: The gradient time (t) must be scaled to the new column dimensions (Length L, diameter d) and flow rate (F):
  - $t_2 = t_1 \times (L_2/L_1) \times (d_2^2/d_1^2) \times (F_1/F_2)$
  - This simplifies to scaling the gradient time by the column volume ratio.
- Scale the Injection Volume: To avoid peak distortion from overloading, scale the injection volume (V) down:

- $V_2 = V_1 \times (L_2 d_2^2 / L_1 d_1^2)$
- Adjust System Dwell Volume: Be aware that UHPLC systems have a much smaller dwell volume (the volume from the point of solvent mixing to the column head). This may require an adjustment to the initial isocratic hold of the gradient to ensure the chromatograms align.

A successful transfer can reduce run times by over 75% and decrease solvent consumption by over 85%. [9] Workflow for HPLC to UHPLC Method Transfer



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Caption: Key steps for transferring a telmisartan method from HPLC to UHPLC.

Q8: What are the advantages of using a superficially porous particle (SPP) column for telmisartan analysis?

Superficially porous particle (SPP), or core-shell, columns offer a compelling alternative to both traditional fully porous particles (FPPs) and sub-2  $\mu\text{m}$  UHPLC particles.

Mechanism & Advantages: SPP columns consist of a solid, impermeable core surrounded by a thin, porous layer of silica where the stationary phase is bonded. [11] This design provides significant advantages:

- High Efficiency: The solid core leads to a much tighter particle size distribution, which reduces eddy diffusion (the 'A' term in the van Deemter equation). The thin porous shell

reduces the distance analytes must diffuse, improving mass transfer (the 'C' term). The result is efficiencies comparable to sub-2  $\mu\text{m}$  particles but at a much lower backpressure. [11]\*

**Lower Backpressure:** For a given particle size (e.g., 2.6  $\mu\text{m}$  SPP), the backpressure is significantly lower than a sub-2  $\mu\text{m}$  FPP column. This allows for the use of longer columns for ultra-high resolution or faster flow rates on standard HPLC systems, not just UHPLC systems.

- **Fast Analysis:** The high efficiency allows for shorter columns and faster flow rates to be used, dramatically reducing analysis time. An analysis of telmisartan can be achieved in under 2 minutes using an SPP column. [11] Table 2: Performance Comparison of Particle Technologies



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Using an SPP column like an Accucore RP-MS can provide a rapid, robust, and high-efficiency separation for telmisartan, making it an excellent choice for QC environments. [11]

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